molecular formula C52H94O11 B12669159 Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid CAS No. 93882-52-1

Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid

Cat. No.: B12669159
CAS No.: 93882-52-1
M. Wt: 895.3 g/mol
InChI Key: OOSBRGFTZOQGKS-CFTRLRGZSA-N
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Description

Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid is a complex organic compound with a molecular formula of C52H94O11 and a molecular weight of 895.29616 . This compound is characterized by its long carbon chain and multiple oxygen-containing functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include esterification, oxidation, and condensation reactions. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficient production. Industrial methods may also involve the use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into lower oxidation state products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation. Detailed studies are required to elucidate the exact molecular targets and mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the presence of multiple oxygen-containing functional groups and a long carbon chain. These characteristics confer distinct chemical and physical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Biological Activity

Overview of Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic Acid

This compound is a synthetic compound that falls within the category of fatty acid derivatives. Its unique structure suggests potential biological activities that could be explored for therapeutic applications.

Chemical Structure

The compound features a long carbon chain typical of fatty acids, with multiple functional groups that may influence its reactivity and interaction with biological systems. The presence of dioxo groups indicates potential for redox activity and interaction with cellular oxidative stress pathways.

1. Antioxidant Properties

Preliminary studies on similar fatty acid derivatives have indicated that compounds with dioxo functionalities can exhibit antioxidant properties. These properties may stem from the ability to scavenge free radicals and reduce oxidative stress in cells.

2. Anti-inflammatory Effects

Research on related compounds suggests that fatty acid derivatives can modulate inflammatory pathways. This compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

3. Cellular Signaling Modulation

Fatty acids are known to play significant roles in cell signaling pathways. The compound may interact with membrane receptors or influence lipid metabolism pathways, potentially leading to altered cellular responses.

Table 1: Summary of Biological Activities

Activity TypePotential MechanismReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
Cellular signalingModulation of receptor activity

Case Study: Fatty Acid Derivatives in Cancer Therapy

A study published in the Journal of Lipid Research explored various fatty acid derivatives' roles in cancer therapy. It was found that certain dioxo fatty acids could inhibit tumor growth by inducing apoptosis in cancer cells. This suggests a potential application for this compound in oncology.

Case Study: Neuroprotective Effects

Another relevant study investigated the neuroprotective effects of fatty acids in models of neurodegenerative diseases. The findings indicated that specific derivatives could protect neuronal cells from oxidative damage and inflammation. This may provide insights into the therapeutic potential of this compound in neuroprotection.

Properties

CAS No.

93882-52-1

Molecular Formula

C52H94O11

Molecular Weight

895.3 g/mol

IUPAC Name

1-O-[2-[2-[2-[2-[4-[(E)-octadec-1-enoxy]-4-oxobutanoyl]oxyethoxy]ethoxy]ethoxy]ethyl] 4-O-[(E)-octadec-1-enyl] butanedioate

InChI

InChI=1S/C52H94O11/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-60-49(53)35-37-51(55)62-47-45-58-43-41-57-42-44-59-46-48-63-52(56)38-36-50(54)61-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,39-40H,3-32,35-38,41-48H2,1-2H3/b39-33+,40-34+

InChI Key

OOSBRGFTZOQGKS-CFTRLRGZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C/OC(=O)CCC(=O)OCCOCCOCCOCCOC(=O)CCC(=O)O/C=C/CCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC=COC(=O)CCC(=O)OCCOCCOCCOCCOC(=O)CCC(=O)OC=CCCCCCCCCCCCCCCCC

Origin of Product

United States

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